Oct-7-enal Oct-7-enal
Brand Name: Vulcanchem
CAS No.: 21573-31-9
VCID: VC20742277
InChI: InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,8H,1,3-7H2
SMILES: C=CCCCCCC=O
Molecular Formula: C8H14O
Molecular Weight: 126.2 g/mol

Oct-7-enal

CAS No.: 21573-31-9

Cat. No.: VC20742277

Molecular Formula: C8H14O

Molecular Weight: 126.2 g/mol

* For research use only. Not for human or veterinary use.

Oct-7-enal - 21573-31-9

CAS No. 21573-31-9
Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
IUPAC Name oct-7-enal
Standard InChI InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,8H,1,3-7H2
Standard InChI Key LIINGNMKNRSOGW-UHFFFAOYSA-N
SMILES C=CCCCCCC=O
Canonical SMILES C=CCCCCCC=O

Chemical Structure and Identification

Oct-7-enal is an aliphatic aldehyde with molecular formula C8H14O and molecular weight of approximately 126.2 g/mol . The compound features an eight-carbon chain with an aldehyde functional group (-CHO) at one end and a double bond positioned between the seventh and eighth carbon atoms, classifying it as an unsaturated aldehyde. This specific structural arrangement contributes significantly to its chemical reactivity and biological properties.

The compound is registered under EINECS (European Inventory of Existing Commercial Chemical Substances) number 244-449-2 . Its IUPAC nomenclature designates it as oct-7-enal, though it may also be referred to as 7-octenal in some scientific literature. The presence of both the aldehyde group and the strategic positioning of the double bond endows Oct-7-enal with distinctive chemical behaviors that differentiate it from similar compounds.

Physical Properties

Oct-7-enal exhibits specific physical characteristics that influence its handling, storage requirements, and potential applications. As a colorless oil at room temperature, it possesses moderate volatility and limited water solubility. The comprehensive physical properties of Oct-7-enal are detailed in the following table:

PropertyValue
Melting point3.5°C (estimate)
Boiling point184.35°C (estimate)
Density0.8654 (estimate)
Vapor pressure4.59 hPa at 25°C
Refractive index1.4353 (estimate)
FormOil
ColorColorless
Water Solubility1.27 g/L at 20°C
StabilityAir Sensitive, Light Sensitive
LogP2.4 at 25°C
Storage conditionsAmber Vial, Refrigeration, Under inert atmosphere
Solubility in organic solventsSlightly soluble in chloroform and methanol

The physical properties of Oct-7-enal, particularly its boiling point and vapor pressure, contribute to its potential applications in fragrance chemistry and flavor development. Its LogP value of 2.4 indicates moderate lipophilicity, suggesting it can penetrate biological membranes, which may be relevant to its biological activities .

Natural Occurrence and Sources

Oct-7-enal occurs naturally in the plant kingdom, most notably in the Japanese thistle (Cirsium dipsacolepis). Researchers have successfully isolated this compound from plant leaves using specialized solvent extraction techniques . The presence of Oct-7-enal in plants suggests it may play ecological roles such as defense against pathogens or attraction of specific pollinators.

Synthesis Methods

Several approaches exist for the synthesis of Oct-7-enal, providing options for both laboratory-scale research and potential industrial production. The selection of a synthesis method depends on factors including desired purity, yield, scale requirements, and economic considerations.

Oxidation of Alcohols

A common synthetic route involves the controlled oxidation of oct-7-enol. This oxidation can be accomplished using various oxidizing agents including potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction must be carefully controlled to prevent over-oxidation to the corresponding carboxylic acid.

Hydroformylation Reactions

Another approach for synthesizing Oct-7-enal utilizes hydroformylation, which involves the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond. This reaction typically employs a rhodium catalyst with appropriate phosphine ligands, proceeding under controlled temperature (80-120°C) and pressure (10-30 bar) conditions.

Reduction of Higher Derivatives

Oct-7-enal can also be produced through the selective reduction of higher oxidation state derivatives, such as esters or nitriles, using appropriate reducing agents like diisobutylaluminum hydride (DIBAL-H) that can achieve partial reduction to the aldehyde without proceeding to the alcohol stage.

Each synthesis method presents distinct advantages and challenges regarding selectivity, yield, and practical implementation at different production scales. The choice of method would typically be guided by specific application requirements and economic considerations.

Chemical Reactivity

The chemical behavior of Oct-7-enal is primarily determined by two reactive sites: the aldehyde functional group and the carbon-carbon double bond. These structural features enable participation in numerous chemical transformations.

Aldehyde Group Reactions

The aldehyde functionality in Oct-7-enal readily participates in various reactions:

  • Oxidation reactions converting the aldehyde to octanoic acid derivatives

  • Reduction reactions forming oct-7-enol

  • Nucleophilic addition reactions with various reagents

  • Condensation reactions including aldol condensations to form larger carbon frameworks

Double Bond Reactions

The unsaturated nature of Oct-7-enal allows for reactions typical of alkenes:

  • Hydrogenation to form octanal

  • Halogenation producing dihalogenated derivatives

  • Epoxidation forming epoxide intermediates

  • Addition reactions with various nucleophiles

The combination of these reactive sites makes Oct-7-enal a versatile intermediate in organic synthesis, enabling the construction of more complex molecules through selective reactions at either the aldehyde group or the double bond.

Biological Activities

Research suggests that Oct-7-enal possesses multiple biological activities with potential implications for therapeutic applications and other biological sciences. These activities appear to derive from its structural characteristics and ability to interact with biological systems.

Antimicrobial Properties

Oct-7-enal has demonstrated antimicrobial activity against various pathogenic microorganisms. Studies indicate effectiveness against both gram-positive bacteria (including Staphylococcus aureus) and gram-negative bacteria (such as Escherichia coli), as well as some fungal species including Candida albicans . This antimicrobial capacity suggests potential applications in natural preservative development and possibly antimicrobial therapeutics.

Mechanisms of Action

The biological activities of Oct-7-enal likely stem from multiple mechanisms:

  • The ability to form covalent bonds with nucleophilic sites on proteins, potentially altering protein function

  • Interactions with cell membranes due to its lipophilic character

  • Possible interference with microbial cell wall integrity

  • Potential inhibition of enzymes involved in inflammatory cascades

These mechanisms collectively contribute to the observed biological effects, though further research is needed to fully elucidate the specific pathways involved in each activity.

Applications and Research Implications

The unique properties of Oct-7-enal enable its application across multiple fields, with ongoing research continuing to expand its potential utility.

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